molecular formula C13H20N2 B1357484 1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine CAS No. 869943-45-3

1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine

Cat. No. B1357484
M. Wt: 204.31 g/mol
InChI Key: MWEYRDMMAFUJNL-UHFFFAOYSA-N
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Description

“1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 .


Molecular Structure Analysis

The molecular structure of “1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group through a 4-(2-Methylpiperidin-1-yl) linker .


Physical And Chemical Properties Analysis

“1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” is a compound with the molecular formula C13H20N2 and a molecular weight of 204.32 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have access to .

Scientific Research Applications

  • Asymmetric Synthesis Applications

    • The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including derivatives of 1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine, has been detailed. This process uses (-)-2-cyano-6-phenyloxazolopiperidine and involves steps like LiAlH(4) reduction and hydrogenolysis, leading to the formation of diamines and substituted diamino alcohols (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).
  • Biological and Medicinal Chemistry

    • A variant, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been synthesized for biological applications. This compound was characterized through techniques like FT-IR, DSC, NMR, and mass spectrometry, indicating its potential for further biological and medicinal research (Shimoga, Shin, & Kim, 2018).
  • Pharmacology and Drug Discovery

    • Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds show potential in treating depression and have been evaluated for various biological activities like ERK1/2 phosphorylation and antidepressant-like activity in vivo (Sniecikowska et al., 2019).
  • Chemical Synthesis and Catalysis

    • The compound has been used in chemical synthesis, such as the formation of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, illustrating its role in complex organic synthesis and potential applications in catalysis (Younas, Abdelilah, & Anouar, 2014).
  • Photocytotoxicity and Cellular Imaging

    • Iron(III) complexes involving derivatives of this compound have been explored for photocytotoxic properties in red light and potential applications in cellular imaging. These complexes have shown effectiveness in generating reactive oxygen species, indicating their use in targeted cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
  • Antimicrobial Applications

    • Various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, closely related to the compound , have been synthesized and shown to have significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

Specific safety and hazard information for “1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” is not available in the resources I have access to. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for the use and study of “1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” are not specified in the resources I have access to. It could potentially be used in various chemical reactions or biological studies, depending on its properties .

properties

IUPAC Name

[4-(2-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEYRDMMAFUJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256370
Record name 4-(2-Methyl-1-piperidinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine

CAS RN

869943-45-3
Record name 4-(2-Methyl-1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-1-piperidinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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